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molecular formula C16H14N2O4S B8801924 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester

1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester

Cat. No. B8801924
M. Wt: 330.4 g/mol
InChI Key: AFJWRJSEKOVVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446199B2

Procedure details

A suspension of 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester (5.4 g, 16 mmol) in MeOH (100 mL) with NaOMe in MeOH (20 mL, 25% wt., excess) was heated at 65° C. for 1 hour. The resulting material was concentrated from MeOH, diluted with H2O (100 mL), and pH adjusted to 6 with 1N HCl. The aqueous solution was partitioned with EtOAc (100 mL) and the organic extraction was dried over Na2SO4 and dried in vacuo. The residue was purified with flash chromatography over silica gel in an elution from 99:1 CH2Cl2:MeOH to 92:8 CH2Cl2:MeOH. Yield 1.8 g, beige powder.
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[CH:13]=[CH:12][N:11](S(C3C=CC(C)=CC=3)(=O)=O)[C:8]2=[N:9][CH:10]=1)=[O:4].C[O-].[Na+]>CO>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[CH:13]=[CH:12][NH:11][C:8]2=[N:9][CH:10]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
COC(=O)C=1C=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC=C(C=C2)C
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting material was concentrated from MeOH
ADDITION
Type
ADDITION
Details
diluted with H2O (100 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous solution was partitioned with EtOAc (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the organic extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified with flash chromatography over silica gel in an elution from 99:1 CH2Cl2

Outcomes

Product
Name
Type
Smiles
COC(=O)C=1C=C2C(=NC1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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